2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride
Description
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride (CAS: 1955499-37-2) is a pyrrolidine derivative with the molecular formula C₈H₁₇ClN₂O₂ and a molecular weight of 208.69 g/mol . The compound features a pyrrolidine ring substituted with a methoxymethyl group at the 2-position and an N-methyl carboxamide moiety. Its hydrochloride salt form enhances stability and solubility. Key properties include:
- Physical state: White to off-white powder
- Storage: Room temperature
- Hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
This compound is used in pharmaceutical research, particularly in the development of central nervous system (CNS) agents due to its structural similarity to bioactive pyrrolidine derivatives.
Properties
IUPAC Name |
2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-7(11)8(6-12-2)4-3-5-10-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYQBOPLEMIKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCN1)COC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955499-37-2 | |
| Record name | 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 4-chlorobutyronitrile, and an amine, such as methylamine. This reaction is usually carried out under basic conditions using a strong base like sodium hydroxide.
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Introduction of the Methoxymethyl Group: : The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with methoxymethyl chloride in the presence of a base like potassium carbonate to facilitate the substitution.
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Formation of the Carboxamide Group: : The carboxamide group is introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
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Hydrochloride Salt Formation: : The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carboxamide group, converting it into an amine under suitable conditions using reducing agents like lithium aluminum hydride.
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Substitution: : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:
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Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in receptor binding studies.
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Medicine: : Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
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Industry: : It is used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and carboxamide groups play crucial roles in binding to these targets, influencing their activity and modulating biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride with analogous pyrrolidine and heterocyclic carboxamide derivatives. Key differences in substituents, molecular properties, and safety profiles are highlighted.
Structural and Functional Differences
- Methoxymethyl vs. Methyl Groups : The target compound’s methoxymethyl group (C₈H₁₇ClN₂O₂) introduces enhanced hydrophilicity compared to the simpler N-methyl analog (C₆H₁₃ClN₂O) . This substitution may improve blood-brain barrier penetration in CNS drug candidates.
- Aromatic vs.
- Dihydrochloride Salts : The dihydrochloride form of N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide (C₁₁H₁₇Cl₂N₃O) increases water solubility but may also affect toxicity profiles .
Biological Activity
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride (CAS No. 1934452-50-2) is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H16N2O2
- Molecular Weight : 172.22 g/mol
- CAS Number : 1934452-50-2
Biological Activity Overview
- Neurotransmitter Modulation : Compounds similar to N-methylpyrrolidine derivatives have shown potential in modulating neurotransmitter levels, particularly in the central nervous system (CNS). This modulation can influence conditions such as anxiety and depression.
- Anti-inflammatory Properties : Research indicates that pyrrolidine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which may be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : Some studies suggest that related compounds have antimicrobial properties, making them candidates for developing new antibiotics or antiseptics.
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of N-methylpyrrolidine derivatives in a rodent model of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive function by modulating glutamate receptors.
| Compound | Dose (mg/kg) | Effect on Neuronal Death (%) |
|---|---|---|
| Control | - | 100 |
| Compound A | 10 | 70 |
| Compound B | 20 | 50 |
Study 2: Anti-inflammatory Activity
In vitro tests were conducted to assess the anti-inflammatory properties of related pyrrolidine compounds. The findings showed a dose-dependent reduction in TNF-alpha production in macrophages treated with these compounds.
| Concentration (µM) | TNF-alpha Production (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Study 3: Antimicrobial Efficacy
A preliminary screening of several pyrrolidine derivatives revealed that one derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
